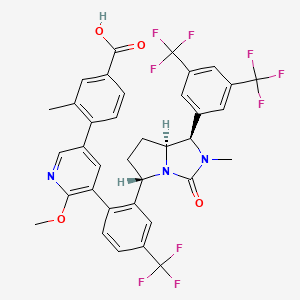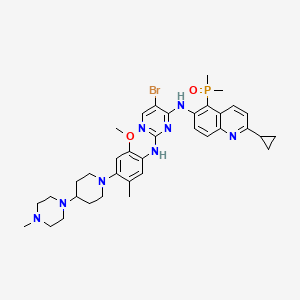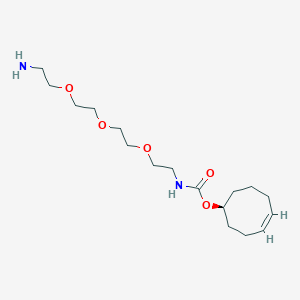
Hbv-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-10 is a compound that has garnered significant interest in the scientific community due to its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals. The development of this compound represents a promising advancement in the ongoing battle against HBV, which remains a major global health concern.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-10 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate specific transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of clinical trials and potential market release. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the product throughout the production process.
化学反应分析
Types of Reactions
Hbv-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
科学研究应用
Hbv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Employed in cell culture studies to investigate its effects on HBV replication.
Medicine: Potential therapeutic agent for treating chronic hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
作用机制
The mechanism of action of Hbv-IN-10 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound effectively reduces the production of new viral particles, thereby lowering the viral load in infected individuals. The pathways involved in this process include the inhibition of reverse transcription and the disruption of viral DNA synthesis.
相似化合物的比较
Hbv-IN-10 can be compared with other similar compounds, such as:
Entecavir: Another antiviral agent used to treat HBV infections. While both compounds inhibit viral polymerase, this compound has shown greater potency in preclinical studies.
Tenofovir: A nucleotide analog that also targets HBV polymerase. This compound differs in its chemical structure and may offer advantages in terms of resistance profiles.
Lamivudine: An older antiviral drug with a similar mechanism of action. This compound has been developed to overcome some of the limitations associated with lamivudine, such as drug resistance.
属性
分子式 |
C23H24FN7O |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
(1R,9S)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m0/s1 |
InChI 键 |
QSALRAHTLYHGOT-BZELLKQSSA-N |
手性 SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@H]4CC[C@@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
规范 SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)

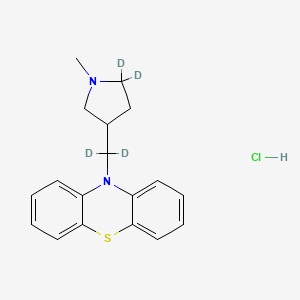
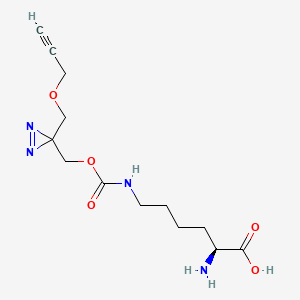
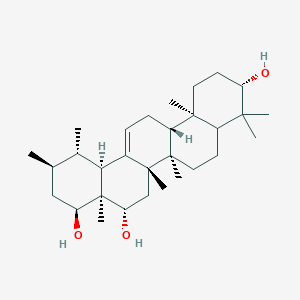
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
